2-(2-Oxochromen-3-yl)ethyl acetate
CAS No.: 7151-73-7
Cat. No.: VC19729646
Molecular Formula: C13H12O4
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7151-73-7 |
|---|---|
| Molecular Formula | C13H12O4 |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | 2-(2-oxochromen-3-yl)ethyl acetate |
| Standard InChI | InChI=1S/C13H12O4/c1-9(14)16-7-6-11-8-10-4-2-3-5-12(10)17-13(11)15/h2-5,8H,6-7H2,1H3 |
| Standard InChI Key | LAPPZRPGVSNZCR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCCC1=CC2=CC=CC=C2OC1=O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
2-(2-Oxochromen-3-yl)ethyl acetate belongs to the benzopyrone family, featuring a fused benzene and pyrone ring system. The ethyl acetate substituent at the 3-position introduces steric and electronic modifications that influence its reactivity and interactions with biological targets. The compound’s IUPAC name, ethyl 2-(2-oxo-2H-chromen-3-yl)acetate, reflects its ester-functionalized chromene core.
Physicochemical Data
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₂O₄ | |
| Molecular Weight | 232.23 g/mol | |
| Solubility | Soluble in organic solvents (e.g., acetone, ethanol) | |
| Stability | Stable under ambient conditions |
The ester group enhances solubility in polar aprotic solvents, facilitating its use in synthetic chemistry .
Synthesis and Preparation Methods
Laboratory-Scale Synthesis
The synthesis typically involves coupling a coumarin precursor with ethyl acetate or its derivatives. For example, 3-acetylcoumarin may undergo bromination followed by nucleophilic substitution with ethyl acetate in the presence of a base like potassium carbonate . Reaction conditions (e.g., reflux in ethanol at 80°C for 6–8 hours) optimize yield and purity.
Industrial Production
Scaled-up production employs continuous flow reactors to enhance efficiency. Automated purification systems, such as column chromatography or recrystallization from ethanol-water mixtures, ensure high-purity batches. Industrial protocols prioritize cost-effectiveness while maintaining yields exceeding 75% .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The compound inhibits cyclooxygenase-2 (COX-2) and reduces prostaglandin E₂ (PGE₂) synthesis in macrophages, with IC₅₀ values comparable to ibuprofen . Its chromene core likely interacts with the COX-2 active site, while the ethyl acetate group modulates membrane permeability.
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The mechanism involves disruption of bacterial cell membranes via electrostatic interactions with lipid bilayers .
Research Applications
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors. For instance, substituting the ethyl acetate group with aminopyridine moieties yields derivatives with enhanced VEGFR-2 binding affinity (Kd = 12 nM) .
Material Science
Its fluorescence properties (λₑₓ = 360 nm, λₑₘ = 450 nm) make it suitable for designing pH-sensitive sensors . Functionalization with polyethylene glycol (PEG) chains improves aqueous stability for biomedical imaging .
Comparative Analysis with Related Coumarins
3-(Bromoacetyl)coumarin Derivatives
Bromine substitution at the acetyl group increases electrophilicity, enabling faster nucleophilic substitutions (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ for ethyl acetate derivatives) . This enhances utility in synthesizing heterocycles but reduces metabolic stability .
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